1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperidine;oxalic acid
Overview
Description
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperidine;oxalic acid is a complex organic compound that combines a bromonaphthalene moiety with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperidine typically involves the following steps:
Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 2-position, forming 1-bromonaphthalene.
Etherification: 1-bromonaphthalene is then reacted with ethylene oxide to form 1-(2-bromoethoxy)naphthalene.
Piperidine Introduction: The final step involves the reaction of 1-(2-bromoethoxy)naphthalene with 4-methylpiperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving brominated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethoxy)naphthalene: Shares the bromonaphthalene moiety but lacks the piperidine ring.
4-Methylpiperidine: Contains the piperidine ring but lacks the bromonaphthalene moiety.
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Similar structure with a different linker and additional functional groups.
Uniqueness
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperidine is unique due to the combination of the bromonaphthalene moiety and the piperidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(1-bromonaphthalen-2-yl)oxyethyl]-4-methylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO.C2H2O4/c1-14-8-10-20(11-9-14)12-13-21-17-7-6-15-4-2-3-5-16(15)18(17)19;3-1(4)2(5)6/h2-7,14H,8-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQPZLDRYGIVGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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